1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol
CAS No.:
Cat. No.: VC15999600
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 1-(azetidin-3-ylmethylamino)-2-methylpropan-2-ol |
| Standard InChI | InChI=1S/C8H18N2O/c1-8(2,11)6-10-5-7-3-9-4-7/h7,9-11H,3-6H2,1-2H3 |
| Standard InChI Key | UPGSVIXFRMDSAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNCC1CNC1)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol (molecular formula: C₈H₁₈N₂O, molecular weight: 158.24 g/mol) features an azetidine ring substituted at the 3-position with a methylamino-2-methylpropan-2-ol side chain . The azetidine moiety, a strained four-membered heterocycle, imposes unique stereoelectronic constraints that influence reactivity and intermolecular interactions. The secondary alcohol group at the 2-position of the propanol chain contributes to hydrogen-bonding capabilities, while the branched alkyl chain enhances lipophilicity.
The SMILES notation (CC(C)(CN1CC(C1)N)O) and InChI identifier (InChI=1S/C8H18N2O/c1-8(2,11)7(9)10-5-6-3-4-6/h6-7,11H,3-5,9H2,1-2H3) provide precise structural descriptors, confirming the spatial arrangement of functional groups .
Physicochemical Properties
While comprehensive experimental data on physical properties (e.g., melting point, solubility) remain limited, computational predictions suggest moderate polarity due to the interplay between the polar azetidine-amine-alcohol system and hydrophobic branched alkyl groups. The molecular weight and functional group composition position this compound as a potential candidate for blood-brain barrier penetration, though empirical validation is required.
Synthetic Methodologies
Reductive Cyclization Strategies
The synthesis of 1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol commonly employs reductive cyclization protocols. A representative route involves:
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Precursor Preparation: Reaction of 3-(aminomethyl)azetidine with 2-methyl-2-(methylamino)propan-1-ol under basic conditions.
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Cyclization: Treatment with sodium borohydride (NaBH₄) in refluxing methanol to facilitate intramolecular reductive amination.
This method achieves moderate yields (40–60%), with purity dependent on chromatographic separation techniques. Alternative approaches using catalytic hydrogenation or flow chemistry remain unexplored but could address scalability challenges.
Key Reagents and Conditions
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Reducing Agents: Sodium borohydride (preferred for selectivity), lithium aluminum hydride (harsher conditions).
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Solvents: Methanol, ethanol, or tetrahydrofuran.
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Temperature: Reflux conditions (65–80°C) to drive cyclization.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
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H3R Ligands: Optimized analogs with improved blood-brain barrier permeability.
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Anticancer Agents: Conjugates with DNA-alkylating moieties (e.g., nitrogen mustards).
Organic Synthesis
Applications include:
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Chiral Auxiliaries: Exploitation of the azetidine ring’s stereogenic centers for asymmetric synthesis.
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Cross-Coupling Substrates: Suzuki-Miyaura reactions at the benzylic position of derivatives.
Future Research Directions
Pharmacokinetic Profiling
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ADME Studies: Oral bioavailability, hepatic metabolism, and renal excretion kinetics.
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Toxicology: Acute and chronic toxicity assays in rodent models.
Synthetic Optimization
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Catalytic Methods: Enantioselective synthesis using chiral catalysts.
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Continuous Flow Systems: Enhanced yield and reduced reaction times.
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